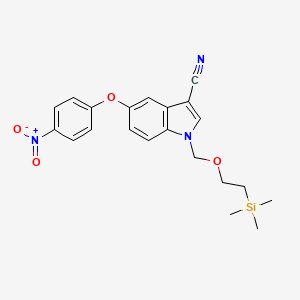
5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile is a complex organic compound that features a combination of nitrophenoxy, trimethylsilyl, and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Nitrophenoxy Group: This step involves the nitration of a phenol derivative followed by etherification to attach the nitrophenoxy group to the indole core.
Attachment of the Trimethylsilyl Group: This is typically done using trimethylsilyl chloride in the presence of a base to form the trimethylsilyl ether.
Formation of the Carbonitrile Group: This can be achieved through a cyanation reaction, often using reagents like cyanogen bromide or similar.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitrophenol derivatives.
Reduction: Formation of aminophenoxy derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenoxy and indole groups are key to its interaction with these targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenoxy)-1H-indole-3-carbonitrile: Lacks the trimethylsilyl group.
5-Phenoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile: Lacks the nitro group.
5-(4-Nitrophenoxy)-1H-indole: Lacks both the trimethylsilyl and carbonitrile groups.
Uniqueness
5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile is unique due to the combination of functional groups, which provides a distinct set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H23N3O4Si |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
5-(4-nitrophenoxy)-1-(2-trimethylsilylethoxymethyl)indole-3-carbonitrile |
InChI |
InChI=1S/C21H23N3O4Si/c1-29(2,3)11-10-27-15-23-14-16(13-22)20-12-19(8-9-21(20)23)28-18-6-4-17(5-7-18)24(25)26/h4-9,12,14H,10-11,15H2,1-3H3 |
InChI Key |
DRPYGTWPBSLLBU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


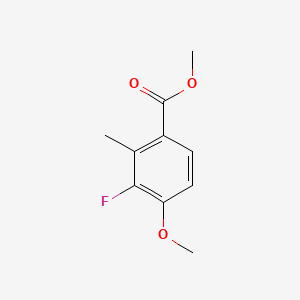
![(R)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14023158.png)

![Isothiazolo[5,4-c]pyridin-7(6H)-one](/img/structure/B14023167.png)
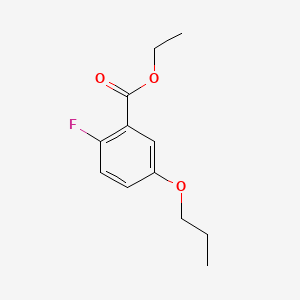


![Ethyl [dimethyl(phenyl)silyl]acetate](/img/structure/B14023194.png)

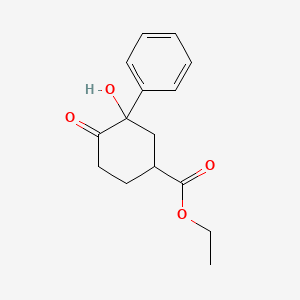
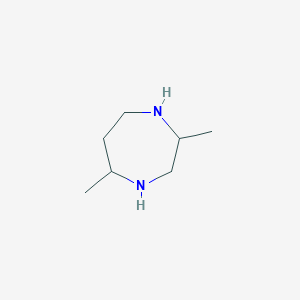

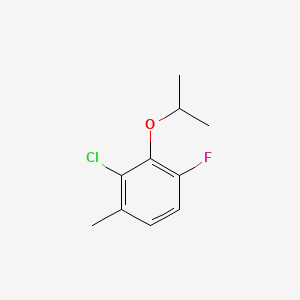
![4-[2-[7-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14023241.png)
